molecular formula C10H6F3N B12861852 4-[1-(Trifluoromethyl)vinyl]benzonitrile

4-[1-(Trifluoromethyl)vinyl]benzonitrile

Cat. No.: B12861852
M. Wt: 197.16 g/mol
InChI Key: YMCLDFVIIXBKHP-UHFFFAOYSA-N
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Description

4-[1-(Trifluoromethyl)vinyl]benzonitrile is an organic compound with the molecular formula C10H6F3N It is characterized by the presence of a trifluoromethyl group attached to a vinyl group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Trifluoromethyl)vinyl]benzonitrile typically involves the reaction of 4-bromobenzonitrile with trifluoromethylvinyl ether in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Trifluoromethyl)vinyl]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

4-[1-(Trifluoromethyl)vinyl]benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1-(Trifluoromethyl)vinyl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The nitrile group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[1-(Trifluoromethyl)vinyl]benzonitrile is unique due to the presence of both the trifluoromethyl and vinyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H6F3N

Molecular Weight

197.16 g/mol

IUPAC Name

4-(3,3,3-trifluoroprop-1-en-2-yl)benzonitrile

InChI

InChI=1S/C10H6F3N/c1-7(10(11,12)13)9-4-2-8(6-14)3-5-9/h2-5H,1H2

InChI Key

YMCLDFVIIXBKHP-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=C(C=C1)C#N)C(F)(F)F

Origin of Product

United States

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